molecular formula C26H18FN3OS B11447191 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone

2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone

Cat. No.: B11447191
M. Wt: 439.5 g/mol
InChI Key: OPSMNCYTKOTBOS-UHFFFAOYSA-N
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Description

2-{[7-(3-Fluorophenyl)-5-Phenyl-7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl]Sulfanyl}-1-Phenylethan-1-One is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and fluorophenyl groups, and a phenylethanone moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(3-Fluorophenyl)-5-Phenyl-7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl]Sulfanyl}-1-Phenylethan-1-One typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-D]Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Phenyl and Fluorophenyl Groups: The phenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the pyrrolo[2,3-d]pyrimidine core via nucleophilic substitution reactions.

    Formation of the Phenylethanone Moiety: The final step involves the formation of the phenylethanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(3-Fluorophenyl)-5-Phenyl-7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl]Sulfanyl}-1-Phenylethan-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[7-(3-Fluorophenyl)-5-Phenyl-7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl]Sulfanyl}-1-Phenylethan-1-One has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[7-(3-Fluorophenyl)-5-Phenyl-7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl]Sulfanyl}-1-Phenylethan-1-One involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[7-(3-Chlorophenyl)-5-Phenyl-7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl]Sulfanyl}-1-Phenylethan-1-One
  • 2-{[7-(3-Bromophenyl)-5-Phenyl-7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl]Sulfanyl}-1-Phenylethan-1-One

Uniqueness

The uniqueness of 2-{[7-(3-Fluorophenyl)-5-Phenyl-7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl]Sulfanyl}-1-Phenylethan-1-One lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chlorophenyl and bromophenyl analogs.

Properties

Molecular Formula

C26H18FN3OS

Molecular Weight

439.5 g/mol

IUPAC Name

2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C26H18FN3OS/c27-20-12-7-13-21(14-20)30-15-22(18-8-3-1-4-9-18)24-25(30)28-17-29-26(24)32-16-23(31)19-10-5-2-6-11-19/h1-15,17H,16H2

InChI Key

OPSMNCYTKOTBOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC(=O)C4=CC=CC=C4)C5=CC(=CC=C5)F

Origin of Product

United States

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